molecular formula C10H15NO2 B3356954 ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate CAS No. 69687-82-7

ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3356954
CAS No.: 69687-82-7
M. Wt: 181.23 g/mol
InChI Key: HNLUHODHWZXTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This is followed by esterification with anhydrous acetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrroles.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The pyrrole ring structure allows it to participate in electron-rich interactions, making it a versatile intermediate in organic synthesis. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar in structure but lacks the ethyl group at the 5-position.

    Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Similar but lacks the ethyl group at the 4-position.

Uniqueness

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both ethyl and methyl groups on the pyrrole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of diverse chemical entities .

Properties

IUPAC Name

ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-8-7(3)6-9(11-8)10(12)13-5-2/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLUHODHWZXTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N1)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564007
Record name Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69687-82-7
Record name Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.